molecular formula C9H9FO3S B12852060 1-(2-fluoro-6-methylsulfonylphenyl)ethanone

1-(2-fluoro-6-methylsulfonylphenyl)ethanone

Cat. No.: B12852060
M. Wt: 216.23 g/mol
InChI Key: CTSDXRGKHKPJEM-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-methylsulfonylphenyl)ethanone is a fluorinated acetophenone derivative featuring a methylsulfonyl (-SO₂CH₃) group at the 6-position and a fluorine atom at the 2-position of the aromatic ring. The methylsulfonyl moiety is a strong electron-withdrawing group (EWG), which significantly influences the compound’s electronic properties, solubility, and reactivity. Its structural uniqueness makes it valuable for pharmaceutical and materials science applications, particularly in drug intermediates or as a ligand in catalysis.

Properties

Molecular Formula

C9H9FO3S

Molecular Weight

216.23 g/mol

IUPAC Name

1-(2-fluoro-6-methylsulfonylphenyl)ethanone

InChI

InChI=1S/C9H9FO3S/c1-6(11)9-7(10)4-3-5-8(9)14(2,12)13/h3-5H,1-2H3

InChI Key

CTSDXRGKHKPJEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1S(=O)(=O)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoro-6-methylsulfonylphenyl)ethanone typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-6-methylphenol.

    Sulfonylation: The phenol is sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to yield 2-fluoro-6-methylsulfonylphenol.

    Acylation: The sulfonylated phenol is then acylated using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to produce 1-(2-fluoro-6-methylsulfonylphenyl)ethanone.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoro-6-methylsulfonylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or sulfoxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or sulfoxides.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-fluoro-6-methylsulfonylphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-6-methylsulfonylphenyl)ethanone involves its interaction with specific molecular targets. The fluoro and methylsulfonyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogues of 1-(2-fluoro-6-methylsulfonylphenyl)ethanone, emphasizing substituent effects:

Compound Name Substituents (Position) Electronic Effects Key Properties/Applications References
1-(2-Fluoro-6-nitrophenyl)ethanone -NO₂ (6), -F (2) Strong EWG (nitro) High reactivity in nucleophilic substitutions; precursor in agrochemicals
1-(2-Bromo-6-fluorophenyl)ethanone -Br (2), -F (6) Moderate EWG (bromo) Used in Suzuki couplings; halogenated intermediates
1-(2-Fluoro-6-methoxyphenyl)ethanone -OCH₃ (6), -F (2) Electron-donating (methoxy) Enhanced solubility in polar solvents; natural product derivatives
1-(2-Hydroxy-6-methylphenyl)ethanone -OH (2), -CH₃ (6) Mixed (EDG/EWG) Antioxidant properties; isolated from plants
1-(4-Methoxy-2-nitrophenyl)propan-2-one -NO₂ (2), -OCH₃ (4) Competing EDG/EWG Antimicrobial activity in azole derivatives
Target Compound -SO₂CH₃ (6), -F (2) Strong EWG (sulfonyl) High polarity; potential in drug design
Key Observations:
  • Solubility : Compared to methoxy (-OCH₃) or hydroxyl (-OH) derivatives, the sulfonyl group increases polarity, improving solubility in polar aprotic solvents (e.g., DMSO) but reducing lipid membrane permeability .
  • Steric Considerations : The methylsulfonyl group is bulkier than nitro or methoxy substituents, which may hinder sterically demanding reactions or binding in biological targets.

Biological Activity

1-(2-Fluoro-6-methylsulfonylphenyl)ethanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides an overview of its biological activity, including research findings, case studies, and a detailed analysis of its mechanisms of action.

  • Molecular Formula : C9H10FOS
  • Molecular Weight : 202.24 g/mol
  • Structure : The compound features a fluorine atom and a methylsulfonyl group attached to a phenyl ring, which is characteristic of many bioactive compounds.

Antimicrobial Activity

Research indicates that compounds similar to 1-(2-fluoro-6-methylsulfonylphenyl)ethanone exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with sulfonyl groups can effectively inhibit various bacteria and fungi.

  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Case Study : In a study evaluating a series of methoxylated chalcones, compounds similar in structure demonstrated promising antibacterial activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 30 µg/mL .
CompoundMIC (µg/mL)Bacteria Targeted
1c10E. coli
1j15Salmonella typhimurium
1d20Staphylococcus aureus

Anticancer Activity

The anticancer potential of 1-(2-fluoro-6-methylsulfonylphenyl)ethanone has been explored through various in vitro studies.

  • In Vitro Studies : Research demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit cell proliferation effectively.
  • Case Study : A study on a related compound showed an IC50 value of 0.01 μM against MCF7 breast cancer cells, indicating strong antiproliferative activity . The mechanism involved cell cycle arrest at the G2/M phase and increased apoptotic events.
CompoundIC50 (μM)Cancer Cell Line
16g0.01MCF7
Other analogsUp to 40.50A2780, HT29

Structure-Activity Relationship (SAR)

The biological activity of these compounds is influenced by their structural features. Notably:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity, which may improve cell membrane penetration.
  • Sulfonyl Group : This functional group is critical for the interaction with biological targets, enhancing both antimicrobial and anticancer activities.

Pharmacokinetics

Understanding the pharmacokinetics of 1-(2-fluoro-6-methylsulfonylphenyl)ethanone is essential for assessing its therapeutic potential:

  • Absorption : Compounds with favorable molecular weights and densities are likely to have good bioavailability.
  • Metabolism : Similar compounds have been shown to undergo metabolic transformations that can activate or deactivate their biological activities.

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